1-(4-Chloro-2-methyl-1H-indol-3-yl)ethan-1-one
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Overview
Description
1-(4-Chloro-2-methyl-1H-indol-3-yl)ethan-1-one is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-methyl-1H-indol-3-yl)ethan-1-one typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this specific compound, the starting materials would be 4-chloro-2-methylphenylhydrazine and acetone. The reaction is carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent-free methods or environmentally benign solvents may also be employed to reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-methyl-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.
Major Products
Oxidation: Indole-3-carboxylic acids.
Reduction: Indole-3-ethanol derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
1-(4-Chloro-2-methyl-1H-indol-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. This compound can also induce apoptosis in cancer cells by disrupting tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Comparison with Similar Compounds
Similar Compounds
1-(1H-Indol-3-yl)ethanone: Lacks the chloro and methyl substitutions, making it less specific in its biological activity.
1-(4-Methyl-1H-indol-3-yl)ethanone: Similar structure but without the chloro group, which may affect its reactivity and biological properties.
1-(4-Chloro-1H-indol-3-yl)ethanone: Lacks the methyl group, which can influence its chemical behavior and applications.
Uniqueness
1-(4-Chloro-2-methyl-1H-indol-3-yl)ethan-1-one is unique due to its specific substitutions, which enhance its reactivity and potential biological activities. The presence of both chloro and methyl groups can significantly influence its interaction with molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H10ClNO |
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Molecular Weight |
207.65 g/mol |
IUPAC Name |
1-(4-chloro-2-methyl-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C11H10ClNO/c1-6-10(7(2)14)11-8(12)4-3-5-9(11)13-6/h3-5,13H,1-2H3 |
InChI Key |
YOLYADIPYGOTTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC=C2Cl)C(=O)C |
Origin of Product |
United States |
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